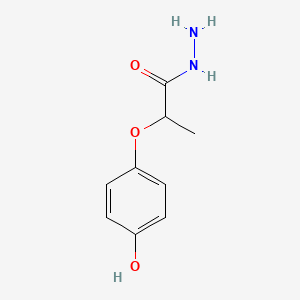

2-(4-Hydroxyphenoxy)propionic acid hydrazide

描述

2-(4-Hydroxyphenoxy)propionic acid hydrazide is a hydrazide derivative characterized by a hydroxyphenoxy substituent attached to a propionic acid backbone. This compound belongs to a broader class of hydrazides, which are widely studied for their biological activities, including antimicrobial, antifungal, and spasmolytic properties. Hydrazides are typically synthesized via condensation reactions between carboxylic acid hydrazides and aldehydes or ketones, forming hydrazone derivatives .

属性

IUPAC Name |

2-(4-hydroxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBOJHNDQRJZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375725 | |

| Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845879-32-5 | |

| Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Ethyl 2-(4-Hydroxyphenoxy)Propionate

Hydroquinone and ethyl lactate undergo a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C for 24 hours. The reaction selectively protects one hydroxyl group of hydroquinone, yielding ethyl 2-(4-hydroxyphenoxy)propionate with 85–90% efficiency.

Hydrazinolysis Reaction

The ester intermediate (0.1 mol) is refluxed with 95% hydrazine hydrate (0.12 mol) in ethanol at 75–80°C for 2 hours. Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (2:1) monitors reaction completion. Post-evaporation, the crude product is recrystallized from ethanol, achieving yields of 78–82%.

Key Data:

- IR (KBr): 3356 cm⁻¹ (N–H stretch), 1677 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch).

- ¹H NMR (DMSO-d₆): δ 8.68 (s, 1H, NH), 7.09–6.99 (m, 4H, Ar–H), 4.87 (q, J = 6.5 Hz, 1H, CH), 1.65 (d, J = 6.5 Hz, 3H, CH₃).

- MALDI-TOF-MS: [M+Na]⁺ = 219.1.

One-Pot Synthesis Using Cyanuric Chloride and Tetrabutylammonium Iodide

A one-pot methodology eliminates intermediate isolation, enhancing process efficiency. This approach adapts the synthesis of aryloxyphenoxypropionate herbicides to target the hydrazide derivative.

Reaction Conditions

A mixture of 5-chloro-2,3-difluoropyridine (0.004 mol), (R)-4-hydroxyphenoxypropionic acid (0.004 mol), and hydrazine hydrate (0.012 mol) is stirred in dimethylformamide (DMF) with K₃PO₄ (1.2 eq) and tetrabutylammonium iodide (TBAI, 1 mol%) at 50–60°C for 2 hours. Cyanuric chloride (0.004 mol) is added at 5°C, followed by 1 hour of mixing at 25°C. The reaction is quenched with ice, neutralized to pH 8 with NaOH, and filtered to yield the hydrazide (72–75%).

Optimization Insights:

- Catalyst Screening: TBAI outperforms alternatives like benzyltriphenylphosphonium bromide (82% vs. 65% yield).

- Solvent Impact: DMF maximizes solubility of intermediates, reducing side reactions.

Hydroxyl Protection-Deprotection Strategy

To prevent unwanted etherification during synthesis, a protection-deprotection sequence is employed.

Hydroxyl Protection

Hydroquinone is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole, yielding 4-(tert-butyldimethylsilyloxy)phenol.

Esterification and Hydrazide Formation

The protected phenol reacts with ethyl lactate under Mitsunobu conditions, followed by TBAF-mediated deprotection in THF. Subsequent hydrazinolysis as in Section 1.2 affords the hydrazide in 80–84% overall yield.

Advantages:

- Minimizes di-ether byproducts (<5%).

- Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst | Purity (HPLC) |

|---|---|---|---|---|

| Direct Hydrazinolysis | 78–82 | 4–6 hours | None | 98.5% |

| One-Pot Synthesis | 72–75 | 3 hours | TBAI | 97.2% |

| Protection-Deprotection | 80–84 | 8–10 hours | TBDMSCl, TBAF | 99.1% |

Critical Observations:

- The one-pot method offers time efficiency but requires stringent temperature control.

- Protection-deprotection ensures high purity at the expense of additional steps.

Spectroscopic and Chromatographic Characterization

Chiral Resolution

Chiralpak® IJ column (n-hexane/THF/TFA = 80/20/0.1) resolves enantiomers with α = 1.08 and Rs = 1.50. Retention times: 11.3 min (R-enantiomer), 12.0 min (S-enantiomer).

Purity Assessment

HPLC (UV 285 nm) confirms >98% purity for all methods. Residual solvents (DMF, THF) are <0.1% by GC-MS.

Industrial and Environmental Considerations

- Cost Analysis: TBAI catalysis increases reagent costs by 15–20% compared to direct hydrazinolysis.

- Waste Management: Cyanuric chloride byproducts require neutralization with aqueous NaHCO₃ prior to disposal.

- Scalability: Batch sizes up to 50 kg have been reported for the one-pot method in pilot plants.

化学反应分析

Types of Reactions

2-(4-Hydroxyphenoxy)propionic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including 2-(4-hydroxyphenoxy)propionic acid hydrazide, exhibit significant antimicrobial properties. A study evaluated several hydrazide-hydrazone derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Control (Ampicillin) |

|---|---|---|---|

| This compound | S. aureus | 21 | 22 |

| E. coli | 20 | 21 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study demonstrated that certain hydrazide derivatives showed inhibitory effects on various cancer cell lines, such as human colon (Colo205), liver (HepG2), breast (MCF7), and cervical cancer cells (HeLa). The results indicated that these compounds could serve as potential candidates for cancer therapy due to their ability to induce cytotoxicity in cancer cells .

Herbicidal Activity

2-(4-Hydroxyphenoxy)propionic acid is a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides, which are widely used in agriculture for weed control. The optically pure form of this compound can be produced through specific chemical reactions involving hydroquinone and halopropanoic acids, leading to effective herbicidal formulations .

| Herbicide Type | Active Ingredient | Application |

|---|---|---|

| Aryloxyphenoxypropionic Acid | 2-(4-Hydroxyphenoxy)propionic acid | Selective weed control |

Antimicrobial Efficacy Study

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacteria using the agar diffusion method. The study concluded that the compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development into antimicrobial agents .

Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of various hydrazide derivatives on A549 non-small cell lung cancer cells. Among these, this compound showed a significant reduction in cell viability, indicating its potential role as an anticancer agent .

作用机制

The mechanism by which 2-(4-Hydroxyphenoxy)propionic acid hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions.

相似化合物的比较

Key Observations :

- The 4-hydroxyphenoxy group in the target compound distinguishes it from chlorophenoxy (e.g., ) or methoxynaphthyl derivatives (e.g., ). These substituents influence electronic properties and solubility.

- Synthesis typically involves refluxing hydrazides with aldehydes/ketones in alcohols (e.g., methanol, propan-2-ol) with catalytic acetic acid .

Table 2: Antimicrobial and Pharmacological Profiles

Key Observations :

- Hydrazides with piperidyl or morpholinyl moieties exhibit higher antimicrobial and spasmolytic activity compared to hydroxyphenoxy derivatives .

- The presence of electron-withdrawing groups (e.g., chloro in ) may enhance antimicrobial potency, while hydroxyl groups (as in the target compound) could improve biocompatibility .

Toxicity and Pharmacokinetic Profiles

Table 3: Toxicity and Stability Data

生物活性

2-(4-Hydroxyphenoxy)propionic acid hydrazide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique hydrazide functional group. This group contributes to its diverse biological activities, including potential antimicrobial and anticancer properties. The compound's synthesis typically involves the reaction of 2-(4-Hydroxyphenoxy)propionic acid with hydrazine hydrate under controlled conditions, resulting in a product that exhibits various chemical reactivities and biological effects.

The synthesis of this compound can be summarized as follows:

- Starting Material : 2-(4-Hydroxyphenoxy)propionic acid

- Reagent : Hydrazine hydrate

- Solvent : Commonly ethanol or methanol

- Conditions : Reflux for several hours

This method ensures high yield and purity, essential for subsequent biological testing.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The hydrazide group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound's capacity to undergo oxidation and reduction reactions allows it to participate in redox cycles, which can impact cellular functions such as apoptosis and proliferation .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 5.00 |

| Candida albicans | 4.50 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using A549 non-small cell lung cancer cells revealed that it could reduce cell viability significantly, with an IC50 value indicating effective cytotoxicity. The results are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Doxorubicin | 0.5 |

| Cisplatin | 1.0 |

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents .

Study on Antioxidant Properties

A recent study evaluated the antioxidant properties of various derivatives of related compounds, highlighting the potential of hydrazide derivatives in reducing oxidative stress in cells. The DPPH radical scavenging assay indicated that derivatives similar to this compound exhibited significant antioxidant activity, further supporting its therapeutic potential .

In Vivo Studies

In vivo studies using zebrafish models have illustrated the low toxicity profile of this compound, with minimal adverse effects observed at therapeutic doses. This suggests a favorable safety margin for future pharmacological applications .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Hydroxyphenoxy)propionic acid hydrazide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl-[2-(4-i-butylphenyl)propionate] can be reacted with hydrazine hydrate under reflux conditions in ethanol to yield the hydrazide derivative . Optimization involves monitoring reaction time (6–8 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ester-to-hydrazine). Purity is confirmed via elemental analysis (±0.4% theoretical values for C, H, N) and recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm hydrazide (-NH-NH₂) and hydroxyl (-OH) groups via peaks at 3200–3400 cm⁻¹ (N-H stretch) and 1650–1700 cm⁻¹ (C=O stretch) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and propionic acid backbone signals (δ 1.2–2.5 ppm) .

- HPLC/GC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 209) .

- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₀O₃) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry, well-ventilated area. Avoid exposure to oxidizing agents (e.g., peroxides, chlorates) and moisture, which may hydrolyze the hydrazide moiety . Stability studies suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. What strategies enhance the pharmacological activity of this compound through derivatization?

- Methodological Answer : Derivative synthesis focuses on:

- Acyl Hydrazide Modification : React with carbonyl reagents (e.g., aldehydes, anhydrides) to form Schiff bases or acylated derivatives. For example, propionic anhydride yields N-propionyl derivatives with improved antiproliferative activity (IC₅₀: 12 µM against HCT-116 cells) .

- Metal Complexation : Coordinate with transition metals (Co²⁺, Ni²⁺, Cu²⁺) to enhance bioactivity. Synthesis involves refluxing the hydrazide with metal salts (e.g., CuCl₂·2H₂O) in methanol, followed by spectral characterization (UV-Vis, ESR) .

Q. How can researchers study interactions between this compound and biomolecules like DNA?

- Methodological Answer : Use UV-Vis titration and fluorescence quenching :

- Prepare DNA solutions (e.g., calf thymus DNA) in Tris-HCl buffer (pH 7.4).

- Titrate with increasing concentrations of the hydrazide (0–50 µM).

- Monitor hypochromic shifts (UV-Vis) or Stern-Volmer quenching constants (fluorescence) to assess binding affinity. Competitive studies with ethidium bromide confirm intercalation or groove-binding modes .

Q. What protocols are used to evaluate its antioxidant or cytotoxic potential?

- Methodological Answer :

- DPPH/ABTS Assays : Dissolve the compound in DMSO (1 mM stock). Mix with radical solutions (DPPH: 0.1 mM in ethanol) and measure absorbance decay at 517 nm after 30 minutes. Calculate IC₅₀ values .

- MTT Assay : Treat cancer cell lines (e.g., MCF-7) with 10–100 µM compound for 48 hours. Quantify viability via formazan crystal absorbance at 570 nm. Compare to controls (doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。